molecular formula C17H14ClN3O3S2 B15112480 N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide

Cat. No.: B15112480
M. Wt: 407.9 g/mol
InChI Key: XLOUFHICQOOYOY-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Chemical Reactions Analysis

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide can be compared with other thiadiazole derivatives, such as:

The unique combination of the benzylsulfonyl and 4-chlorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14ClN3O3S2

Molecular Weight

407.9 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C17H14ClN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-21-17(25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,22)

InChI Key

XLOUFHICQOOYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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